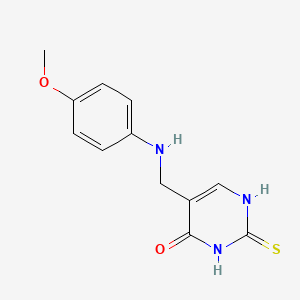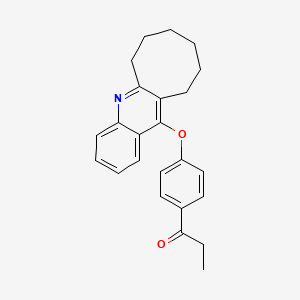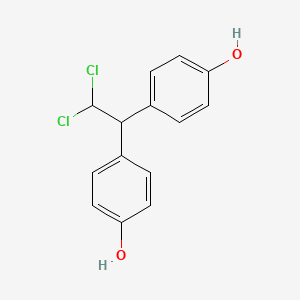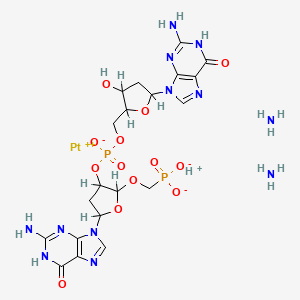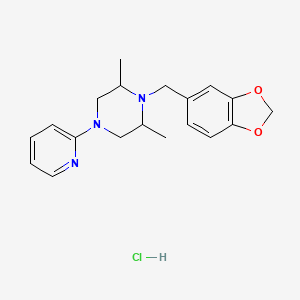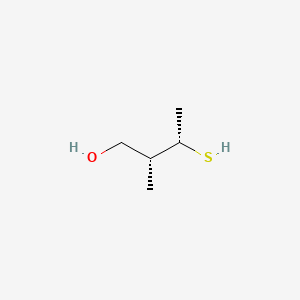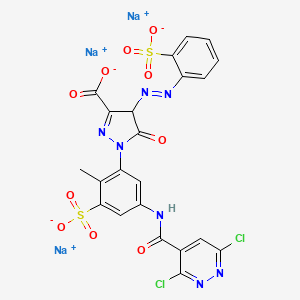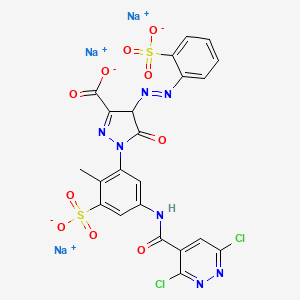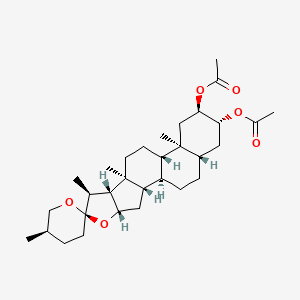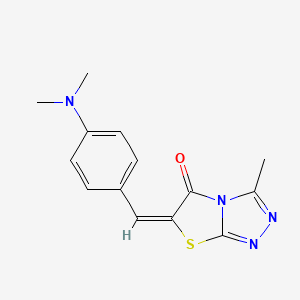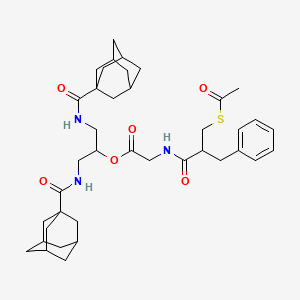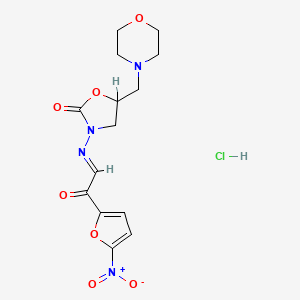
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride typically involves multiple steps. The initial step often includes the formation of the oxazolidinone ring, followed by the introduction of the nitrofuran moiety. The morpholine group is then added through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, particularly in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species, leading to oxidative stress in microbial cells. This oxidative damage disrupts essential cellular processes, resulting in antimicrobial activity. The compound may also inhibit specific enzymes or proteins, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Oxazolidinone derivatives: Compounds like linezolid, which are used as antibiotics.
Uniqueness
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is unique due to its combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97158-93-5 |
|---|---|
Molekularformel |
C14H17ClN4O7 |
Molekulargewicht |
388.76 g/mol |
IUPAC-Name |
5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N4O7.ClH/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;/h1-2,7,10H,3-6,8-9H2;1H/b15-7+; |
InChI-Schlüssel |
XYSCEBUGXOVASH-HAZZGOGXSA-N |
Isomerische SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


